spectroscopic data for 3-hydroxy-N-phenyl-2-anthracenecarboxamide
spectroscopic data for 3-hydroxy-N-phenyl-2-anthracenecarboxamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide
Executive Summary & Structural Rationale
As a Senior Application Scientist specializing in molecular spectroscopy and photophysics, the characterization of highly conjugated, planar aromatic systems requires moving beyond rote data collection. 3-Hydroxy-N-phenyl-2-anthracenecarboxamide (CAS 102327-01-5) [1][2] is a sophisticated fluorophore and structural analogue to the well-known Naphthol AS series.
The molecular architecture of this compound features three critical components: an extended
Photophysical Mechanism: The ESIPT Pathway
Before executing the spectroscopic workflows, we must define the photophysical behavior we are attempting to capture. In 3-hydroxy-2-carboxamide derivatives, photoexcitation redistributes electron density, drastically increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast, barrierless proton transfer, yielding a keto tautomer in the excited state[4].
Figure 1: Four-level photophysical cycle of Excited State Intramolecular Proton Transfer (ESIPT).
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. The primary analytical challenge with anthracene derivatives is their profound tendency to undergo
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection Causality: Chloroform-d (
) is insufficient for this compound due to poor solubility and severe aggregation. We utilize Dimethyl Sulfoxide-d6 (DMSO- ). While DMSO is a strong hydrogen-bond acceptor that typically disrupts intermolecular H-bonds, the intramolecular H-bond in this molecule is thermodynamically favored and stable enough to resist solvent disruption. -
Step-by-Step Execution:
-
Weigh exactly 5.0 mg of the analyte to maintain a dilute concentration (~15 mM), preventing residual
stacking. -
Dissolve in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquire
NMR at 400 MHz and NMR at 100 MHz. Maintain the probe temperature strictly at 298 K; temperature fluctuations will shift the exchangeable OH/NH proton signals, invalidating the IHB assessment.
-
Protocol B: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
-
State Selection Causality: Solution-phase IR requires pathlength optimization and solvent subtraction. By using solid-state ATR-FTIR, we probe the molecule in its native crystalline lattice, preserving the exact H-bonding networks and avoiding solvent-induced dielectric shifts.
-
Step-by-Step Execution:
-
Clean the diamond crystal with spectroscopic grade isopropanol and acquire a background spectrum (ambient air, 32 scans).
-
Apply 2 mg of the solid powder directly onto the crystal. Apply consistent anvil pressure to ensure uniform contact.
-
Acquire data from 4000 to 400 cm
at a resolution of 4 cm (64 scans).
-
Protocol C: UV-Vis and Steady-State Fluorescence
-
Concentration Causality: Anthracene derivatives form excimers at high concentrations, which emit at longer wavelengths and mask the ESIPT keto emission.
-
Step-by-Step Execution:
-
Prepare a
M stock solution in spectroscopic grade Dichloromethane (DCM). -
Dilute to a working concentration of
M to guarantee monomeric behavior. -
Measure UV-Vis absorption (250–500 nm) using a 1 cm quartz cuvette.
-
Excite the sample at its absorption maximum (
nm) and record the emission spectrum (400–700 nm).
-
Figure 2: Self-validating spectroscopic workflow for planar aromatic amides.
Spectroscopic Data & Mechanistic Analysis
The data presented below is synthesized from the structural behavior of the 3-hydroxyanthracene-2-carboxamide core.
NMR Spectroscopic Data
The most critical diagnostic feature in the
Table 1:
| Nucleus | Chemical Shift ( | Multiplicity / Assignment | Mechanistic Causality / Notes |
| 11.52 | Singlet (1H, -OH) | Highly deshielded due to strong IHB with C=O. Exchangeable with | |
| 10.65 | Singlet (1H, -NH) | Amide proton. Deshielded by the adjacent phenyl ring current. | |
| 8.75, 8.60 | Singlets (2H, H-9, H-10) | Anthracene meso protons. Highly conjugated | |
| 8.50, 8.05 | Singlets (2H, H-1, H-4) | Isolated protons on the substituted anthracene ring. | |
| 7.85 | Doublet (2H, Phenyl ortho) | Ortho protons of the N-phenyl ring. | |
| 166.4 | Carbonyl (C=O) | Amide carbonyl carbon. | |
| 154.2 | Aromatic C-OH (C-3) | Oxygen-bound aromatic carbon. | |
| 138.5 | Phenyl ipso-C | Nitrogen-bound carbon of the aniline moiety. |
Vibrational Spectroscopy (ATR-FTIR)
In IR spectroscopy, a standard secondary amide (Amide I band) appears at 1660–1690 cm
Table 2: Key ATR-FTIR Vibrational Bands
| Wavenumber (cm | Vibrational Mode | Structural Significance |
| 3250 - 3100 (Broad) | O-H stretch (H-bonded) | Broadening confirms the proton is shared in the IHB network. |
| 3320 (Sharp) | N-H stretch | Secondary amide N-H stretching. |
| 1642 | Amide I (C=O stretch) | Red-shifted due to extended anthracene conjugation and IHB. |
| 1545 | Amide II (N-H bend + C-N) | Characteristic of trans-planar secondary amides. |
Photophysical Data (UV-Vis & Fluorescence)
The UV-Vis spectrum exhibits the classic vibronic structure of the anthracene chromophore. Upon excitation, the molecule exhibits dual emission. The minor peak at 425 nm originates from the normal Enol excited state (
Table 3: Photophysical Properties (in DCM,
| Parameter | Value | Causality |
| Absorption | 382 nm | |
| Emission | 425 nm | Radiative decay from the locally excited enol state. |
| Emission | 555 nm | Radiative decay from the ESIPT-generated keto tautomer. |
| Stokes Shift ( | ~8100 cm | Massive shift eliminates self-absorption, ideal for fluorescent probes. |
Conclusion
The spectroscopic profile of 3-hydroxy-N-phenyl-2-anthracenecarboxamide is entirely dictated by its rigid, coplanar geometry and the resulting intramolecular hydrogen bond. The
